5-Methyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
5-Methyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 5-Methyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Aza-reaction: This method involves the reaction of aromatic aldehydes with anthranilic acid under acidic conditions to form the quinazoline core.
Microwave-assisted reaction: This technique uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-catalyzed reaction: Transition metals like palladium and copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasonic waves are employed to enhance the reaction rate and yield.
Phase-transfer catalysis: This method uses phase-transfer catalysts to improve the solubility of reactants in different phases, thereby increasing the reaction efficiency.
Chemical Reactions Analysis
5-Methyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Scientific Research Applications
5-Methyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in disease progression. For example, it has been shown to inhibit glycogen synthase kinase (GSK-3), which plays a crucial role in various cellular processes . By inhibiting GSK-3, the compound can modulate signaling pathways and exert its therapeutic effects.
Comparison with Similar Compounds
5-Methyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline can be compared with other quinazoline derivatives, such as:
Erlotinib: An anticancer drug that targets the epidermal growth factor receptor (EGFR) tyrosine kinase.
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: A tyrosine kinase inhibitor that irreversibly binds to EGFR and other members of the ErbB family.
Lapatinib: A dual tyrosine kinase inhibitor that targets both EGFR and HER2.
Vandetanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of thyroid cancer.
These compounds share a similar quinazoline core but differ in their specific molecular targets and therapeutic applications, highlighting the versatility and potential of quinazoline derivatives in drug discovery and development.
Properties
Molecular Formula |
C21H16N4O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-methyl-6-(4-nitrophenyl)-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C21H16N4O2/c1-23-18-8-4-2-6-16(18)20-22-17-7-3-5-9-19(17)24(20)21(23)14-10-12-15(13-11-14)25(26)27/h2-13,21H,1H3 |
InChI Key |
RJUKCEWIGYCPTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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